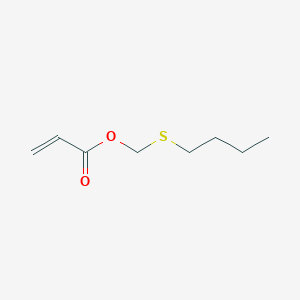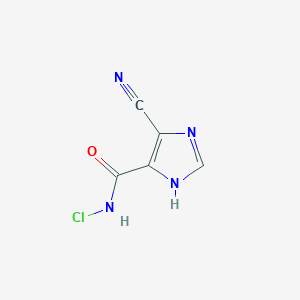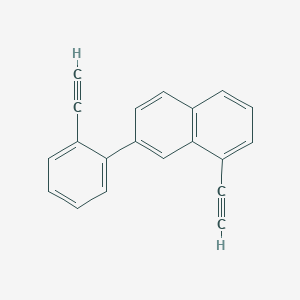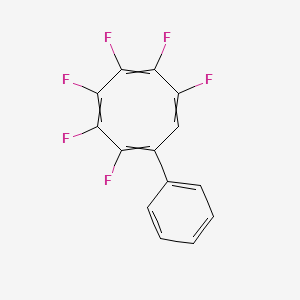
2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene is a fluorinated cyclic hydrocarbon. This compound is characterized by the presence of six fluorine atoms and a phenyl group attached to a cyclooctatetraene ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene typically involves the fluorination of cyclooctatetraene derivatives. One common method is the direct fluorination of 1-phenylcyclooctatetraene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of specialized fluorinating reagents. These methods are designed to ensure high yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty materials and as a precursor for the synthesis of fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexafluorocyclohexane: A similar fluorinated cyclic hydrocarbon with six fluorine atoms.
1-Phenylcyclooctatetraene: The non-fluorinated analog of 2,3,4,5,6,7-Hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a phenyl group, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the phenyl group provides additional sites for interaction with other molecules.
Properties
CAS No. |
63241-02-1 |
|---|---|
Molecular Formula |
C14H6F6 |
Molecular Weight |
288.19 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexafluoro-1-phenylcycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C14H6F6/c15-9-6-8(7-4-2-1-3-5-7)10(16)12(18)14(20)13(19)11(9)17/h1-6H |
InChI Key |
NDMZMYCHKBLEKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C(C(=C2)F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)



![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
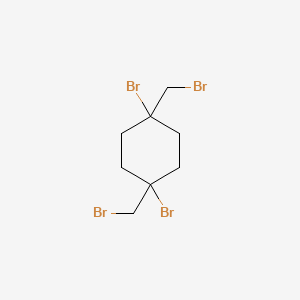
![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)
